molecular formula C17H10ClFN4O B2662111 1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-29-5

1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2662111
CAS RN: 872623-29-5
M. Wt: 340.74
InChI Key: CVIJSJYMJVCSSQ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a pyrazolopyrimidine derivative that exhibits potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of several diseases.

Scientific Research Applications

Herbicidal Activity

  • Synthesis and Herbicidal Activity : A derivative of pyrazolo[3,4-d]pyrimidine showed good inhibition activities against the root of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a specific dosage, indicating potential herbicidal applications (Luo, Zhao, Zheng, & Wang, 2017).

Antimicrobial Activity

Antitumor and Antiproliferative Effects

  • Antitumor Evaluation : A series of pyrazolo[3,4-d]pyrimidines showed potent antitumor activity on various cell lines, with one compound being particularly effective (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
  • Inhibition of Cell Proliferation : Pyrazolo[3,4-d]pyrimidine derivatives were found to inhibit cancer cell proliferation by interfering with the phosphorylation of Src, a protein involved in cancer progression (Carraro et al., 2006).

Synthesis of Fluorophores

  • Preparation of Functional Fluorophores : Pyrazolo[1,5-a]pyrimidines were used as intermediates for the creation of novel functional fluorophores, showcasing their potential in the development of fluorescent probes (Castillo, Tigreros, & Portilla, 2018).

properties

IUPAC Name

1-(3-chlorophenyl)-4-(4-fluorophenoxy)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN4O/c18-11-2-1-3-13(8-11)23-16-15(9-22-23)17(21-10-20-16)24-14-6-4-12(19)5-7-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIJSJYMJVCSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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